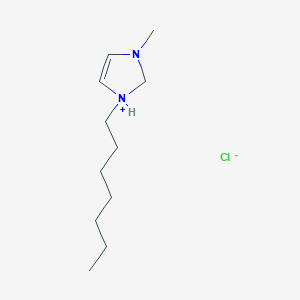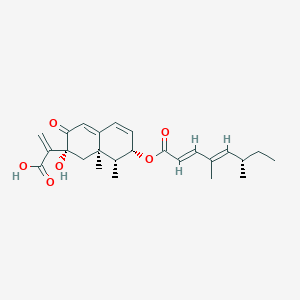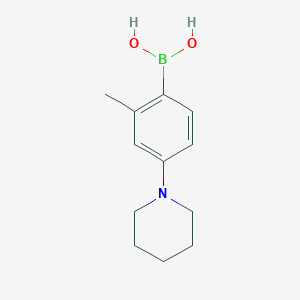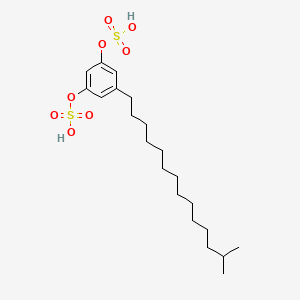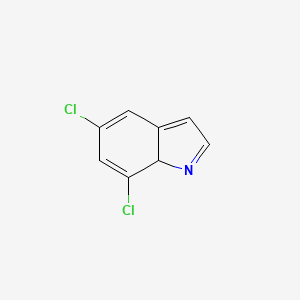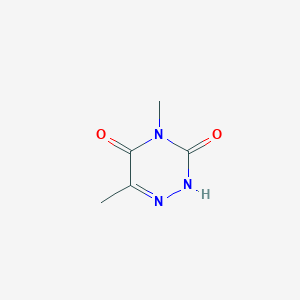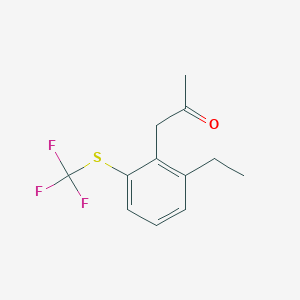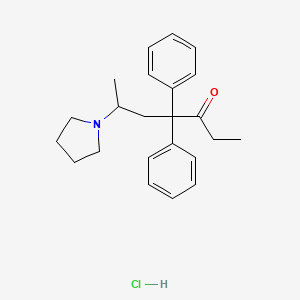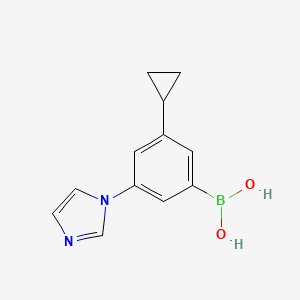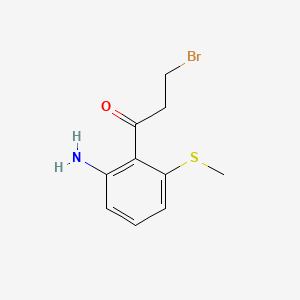
N~2~,N~4~-Bis(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- is a derivative of melamine, a triazine compound This compound is characterized by the presence of two nitrophenyl groups attached to the triazine ring
Métodos De Preparación
The synthesis of 1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- typically involves the reaction of melamine with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Análisis De Reacciones Químicas
1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and substituted triazines.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazine ring can also participate in hydrogen bonding and other interactions, contributing to its overall biological activity.
Comparación Con Compuestos Similares
1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- can be compared with other triazine derivatives, such as:
1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexaphenyl-: Known for its high stability and use in materials science.
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-trimethyl-: Used in the synthesis of various organic compounds.
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(trifluoroacetyl)-: Known for its unique reactivity and applications in fluorine chemistry.
The uniqueness of 1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives.
Propiedades
Número CAS |
100882-09-5 |
|---|---|
Fórmula molecular |
C15H12N8O4 |
Peso molecular |
368.31 g/mol |
Nombre IUPAC |
2-N,4-N-bis(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C15H12N8O4/c16-13-19-14(17-9-1-5-11(6-2-9)22(24)25)21-15(20-13)18-10-3-7-12(8-4-10)23(26)27/h1-8H,(H4,16,17,18,19,20,21) |
Clave InChI |
RHSOZYIZPAEASL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



